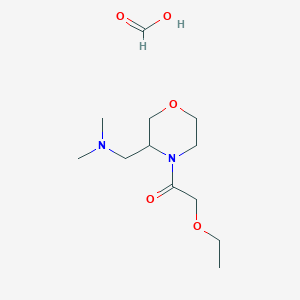

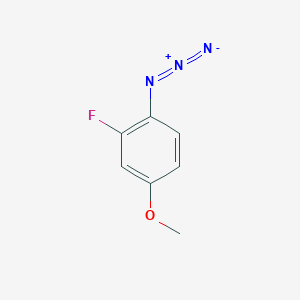

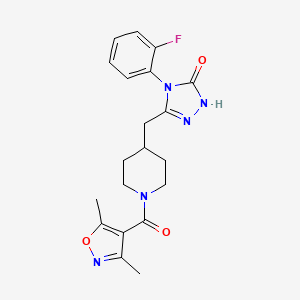

![molecular formula C19H14ClN3O4S B2925249 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 883248-61-1](/img/structure/B2925249.png)

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a furan ring, a pyridine ring, and an oxazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (oxazole, pyridine, and phenyl rings) and a sulfonyl group. These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the sulfonyl group can act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the sulfonyl group could increase its reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatization

This compound is involved in the development of efficient synthetic routes and chemical transformations. A notable study demonstrates a metal-free three-component domino reaction for preparing sulfonylated furan derivatives. This process highlights a new strategy for synthesizing related compounds, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018). Similarly, the synthesis and exploration of antiviral activities of related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrate the compound's relevance in creating derivatives with potential biological activities (Chen et al., 2010).

Corrosion Inhibition

Research on derivatives of the compound, such as "4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid," shows potential applications in corrosion inhibition. These studies reveal their effectiveness as inhibitors for mild steel corrosion in acidic media, suggesting a practical application in protecting industrial metals (Sappani & Karthikeyan, 2014).

Advanced Organic Synthesis

The compound and its derivatives are crucial in advanced organic synthesis, facilitating the formation of complex molecular structures through metal-free photoredox catalysis. This includes the creation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, demonstrating the compound's role in expanding the toolkit for constructing diverse organic molecules (Ociepa et al., 2018).

Molecular Docking and Biological Evaluation

Some derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, with molecular docking studies suggesting their potential as templates for anti-inflammatory drugs (Ravula et al., 2016). This indicates the compound's applicability in drug discovery and development processes.

Crystal Engineering and Material Science

The compound is also significant in crystal engineering, where derivatives like "4,4'-sulfonyldiphenol" interact with heteroaromatic amines to form hydrogen-bonded structures. These interactions are crucial for designing materials with specific properties and functions, showcasing the compound's importance in material science and engineering (Ferguson et al., 1999).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWDJQPUPFLYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

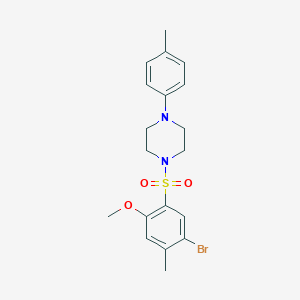

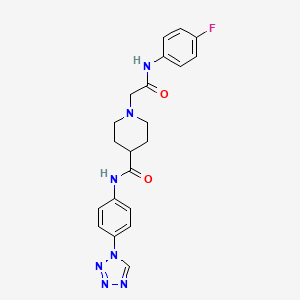

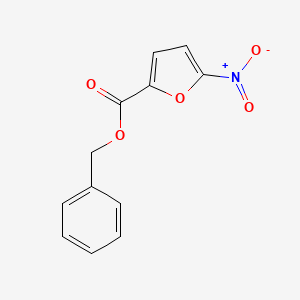

![2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)

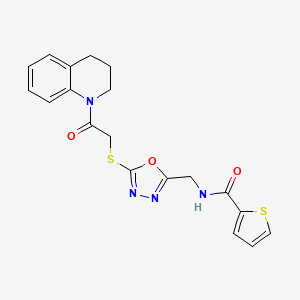

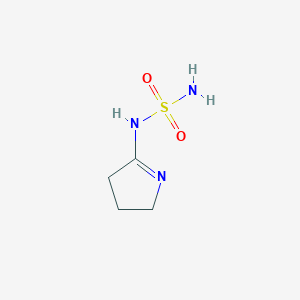

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)

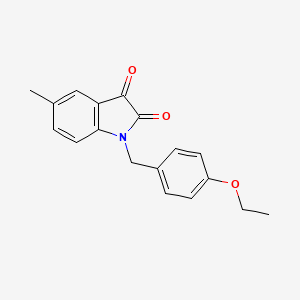

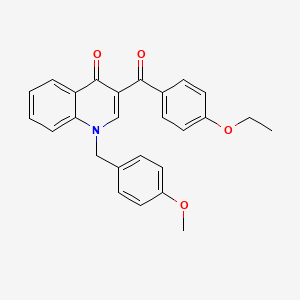

![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)